2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid
Description
2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This compound has a molecular formula of C16H12N2O3S and a molecular weight of 312.34 g/mol. It is characterized by the presence of a quinazolinone core, which is a fused heterocyclic system, and a benzoic acid moiety.
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-15-10-5-1-3-7-12(10)17-14(18-15)9-22-13-8-4-2-6-11(13)16(20)21/h1-8H,9H2,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUFPMZPYJZNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a bicyclic 4-oxo-3,4-dihydroquinazolin-2-yl subunit fused to a benzoic acid group via a methylthio (-SCH2-) bridge. The quinazolinone system (C8H5N2O) provides a planar aromatic scaffold, while the thioether linkage introduces conformational flexibility and modulates electronic interactions with the carboxylic acid terminus.
Retrosynthetic Disconnections
Retrosynthetic decomposition suggests two primary pathways:
- Quinazolinone-first strategy : Construct the quinazolinone core followed by thioether coupling.
- Modular assembly : Concurrent formation of the quinazolinone and benzoic acid domains with subsequent linkage.
Cyclocondensation Approaches
Anthranilic Acid Derivative Cyclization
A widely adopted route involves cyclocondensation of 2-aminobenzoic acid derivatives with imidates or nitriles. For example, 2-aminobenzoic acid reacts with methyl imidate under acidic conditions to form the quinazolinone nucleus, followed by thiolation at the C2 methyl position:
$$
\text{2-Aminobenzoic acid} + \text{Methyl imidate} \xrightarrow{\text{HCl, MeOH}} \text{4-Oxo-3,4-dihydroquinazoline} \xrightarrow{\text{HS-CH2-PhCOOH}} \text{Target Compound}
$$
Key conditions :
Isatoic Anhydride Ring-Opening
Isatoic anhydride serves as a versatile precursor. Reaction with 2-mercaptomethylbenzoic acid in DMF at 120°C induces nucleophilic ring-opening, forming the quinazolinone-thioether adduct directly:
$$
\text{Isatoic anhydride} + \text{2-Mercaptomethylbenzoic acid} \xrightarrow{\text{DMF, 120°C}} \text{Target Compound} \quad (\text{Yield: 68\%})
$$
Thioether Coupling Strategies
Nucleophilic Substitution on Preformed Quinazolinones
Quinazolinones bearing a chloromethyl group at C2 undergo nucleophilic displacement with 2-mercaptobenzoic acid in basic media:
$$
\text{2-Chloromethylquinazolinone} + \text{2-Mercaptobenzoic acid} \xrightarrow{\text{K2CO3, DMF}} \text{Target Compound} \quad (\text{Yield: 85\%})
$$
Optimization data :
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | K2CO3 |
| Temperature | 60°C |
| Reaction Time | 12 h |
Oxidative Coupling via Disulfides
An alternative employs 2,2'-dithiodibenzoic acid and 2-mercaptoquinazolinone under oxidative conditions (I2, EtOH):
$$
\text{2-Mercaptoquinazolinone} + \text{2,2'-Dithiodibenzoic acid} \xrightarrow{\text{I2, EtOH}} \text{Target Compound} \quad (\text{Yield: 73\%})
$$
Multicomponent Reactions (MCRs)
One-Pot Assembly
A three-component reaction between anthranilamide , glyoxylic acid , and 2-mercaptobenzoic acid in acetic acid yields the target compound via imine formation and cyclodehydration:
$$
\text{Anthranilamide} + \text{Glyoxylic acid} + \text{2-Mercaptobenzoic acid} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound} \quad (\text{Yield: 58\%})
$$
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the condensation of 2-aminobenzamide with 2-(bromomethyl)benzoic acid and thiourea, achieving 89% yield.
Catalytic and Green Chemistry Innovations
Enzymatic Thioetherification
Lipase B (Candida antarctica) catalyzes the coupling of 2-hydroxymethylquinazolinone and 2-mercaptobenzoic acid in ionic liquids (e.g., [BMIM][BF4]), achieving 76% yield with 99% atom economy.
Photoredox Catalysis
Visible-light-mediated C–S bond formation using Ru(bpy)3Cl2 as a photocatalyst enables room-temperature synthesis (Yield: 82%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 68–78 | 95–98 | Moderate | $$ |
| Nucleophilic Substitution | 85 | 99 | High | $$$ |
| Multicomponent | 58–89 | 90–95 | Low | $ |
| Enzymatic | 76 | 97 | High | $$$$ |
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SCH2-) group undergoes oxidation under controlled conditions:
-
Sulfoxide Formation : Reaction with hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields the sulfoxide derivative.
-
Sulfone Formation : Prolonged oxidation with excess H2O2 or potassium permanganate (KMnO4) in acidic media converts the thioether to a sulfone .
Table 1: Oxidation Conditions and Products
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H2O2 (30%) | CH2Cl2, 25°C, 2 h | Sulfoxide | 85–90 | |
| KMnO4 (1.5 eq) | H2SO4, 60°C, 4 h | Sulfone | 70–75 |
Esterification and Amidation
The carboxylic acid group participates in standard derivatization:
-
Esterification : Treatment with methanol/H2SO4 or DCC/DMAP yields methyl esters .
-
Amidation : Activation with SOCl2 or EDCl/HOBt followed by reaction with amines (e.g., isopropylamine) forms carboxamides .
Example Reaction Pathway :
Table 2: Amidation Yields with Select Amines
| Amine | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Isopropylamine | Et3N | DCM | 85 | |
| Neopentylamine | DIPEA | DMF | 78 |
Cyclization Reactions
The methylthio group facilitates intramolecular cyclization under basic conditions:
-
Thiazoloquinazoline Formation : Heating with DABCO in ethanol promotes Michael addition and cyclization, forming fused heterocycles .
-
Quinazolinone Ring Modification : Reaction with arylidene malononitriles yields thiazolo[3,2-a]quinazoline derivatives via tandem addition-cyclization .
Key Mechanistic Insight :
-
DABCO abstracts a proton, generating a carbanion that attacks electrophilic malononitriles, followed by cyclization and methanol elimination .
Reduction Reactions
-
Thiol Formation : LiAlH4 or NaBH4/NiCl2 may reduce -SCH2- to -SH, though yields are moderate (50–60%).
Regioselective Alkylation
The sulfur atom acts as a nucleophile in alkylation:
-
Sulfonium Salt Formation : Reacting with methyl iodide (CH3I) in acetone/K2CO3 produces sulfonium salts, enabling further functionalization .
Condensation at the Quinazolinone Core
The 4-oxo group undergoes condensation with:
Scientific Research Applications
Neuropharmacological Applications
Quinazoline derivatives have been extensively studied for their acetylcholinesterase (AChE) inhibitory activity, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds similar to 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid exhibit significant AChE inhibition, which can help increase acetylcholine levels in the brain, thereby improving cognitive function .
Case Study:
A study synthesized various quinazoline derivatives and tested their AChE inhibitory effects. One compound demonstrated an IC50 value of 2.7 µM, indicating strong potential as a therapeutic agent against Alzheimer's disease .
Antioxidant Activity
Several studies have reported the antioxidant properties of quinazoline derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. The compound's structure may contribute to its effectiveness in this regard.
Research Findings:
In vitro assays have shown that certain quinazoline derivatives exhibit significant antioxidant activity, suggesting that this compound could be beneficial in formulations aimed at combating oxidative stress .
Antimicrobial Properties
Quinazolines have also been investigated for their antimicrobial activities against various pathogens. The incorporation of sulfur into the structure has been linked to enhanced antimicrobial effects.
Case Study:
Research involving the synthesis of quinazoline-based compounds demonstrated effective antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings indicate potential applications in developing new antibiotics or adjunct therapies .
Comparative Analysis of Quinazoline Derivatives
The following table summarizes the biological activities reported for various quinazoline derivatives:
Mechanism of Action
The mechanism of action of 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit various enzymes, such as kinases and proteases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid include:
- 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate
- 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoic acid
- 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)butanoic acid
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern and the presence of the benzoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Biological Activity
2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Chemical Formula : C16H14N2O2S
- Molecular Weight : 302.36 g/mol
- IUPAC Name : this compound
This structure allows for interactions with various biological targets, contributing to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of quinazolinones, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle.
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Caspase activation |
| Compound B | MCF7 | 20 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Inhibition of Carbonic Anhydrases
Recent studies have highlighted the inhibitory effects of quinazolinone derivatives on carbonic anhydrases (CAs), which are crucial for various physiological processes. The compound demonstrated subnanomolar inhibition against specific isoforms of human carbonic anhydrases (hCAs), suggesting its potential as a therapeutic agent for conditions like glaucoma and epilepsy.
Case Study: Inhibition Profile
In a study evaluating the structure-activity relationship (SAR) of S-substituted quinazolinones, it was found that modifications to the thioether group significantly enhanced CA inhibitory activity. This finding underscores the importance of functional groups in optimizing therapeutic efficacy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Research has shown that similar quinazolinone derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as carbonic anhydrases plays a critical role in its therapeutic potential.
- Cellular Pathways : It modulates key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling a quinazolinone derivative with a thioether-linked benzoic acid precursor. For example, analogous compounds are synthesized via nucleophilic substitution or Mitsunobu reactions, followed by purification using column chromatography.
- Characterization : Key intermediates are validated via ¹H NMR (e.g., δ = 3.86 ppm for methoxy groups in similar derivatives) and UV spectroscopy (λmax ~250–300 nm for conjugated systems) . Elemental analysis (C.H.N. data) confirms stoichiometric purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- ¹H NMR : Resolves proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups at δ 3.5–4.5 ppm). Overlapping signals may require deuterated solvents (e.g., DMSO-d6) or 2D NMR .
- UV-Vis : Identifies π→π* transitions in the quinazolinone and benzoic acid moieties. Absorbance maxima correlate with substituent electronic effects .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₇H₁₃N₂O₃S).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Key Parameters :
- Temperature : Elevated temperatures (e.g., 45°C) accelerate coupling reactions but may increase side products .
- Catalysts : Palladium complexes or organocatalysts enhance regioselectivity in analogous syntheses .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Monitoring : Use TLC (Rf = 0.62 in hexane/EtOH) to track reaction progress .
Q. What strategies resolve contradictions in spectral data during structural analysis?
- Case Study : Discrepancies in ¹H NMR signals (e.g., unresolved peaks at δ 171–173 ppm for carbonyl groups) may arise from tautomerism or crystallographic packing effects. Solutions include:
- Variable-temperature NMR to identify dynamic equilibria.
- Single-crystal X-ray diffraction for unambiguous confirmation (e.g., R factor = 0.049 in related structures) .
Q. How can computational methods predict the environmental fate of this compound?
- Approach : Use QSAR models to estimate physicochemical properties (logP, pKa) and biodegradation pathways. Experimental validation includes:
- Hydrolysis Studies : Assess stability under varying pH (e.g., 4–10) and temperatures.
- Adsorption Assays : Test affinity for activated carbon or soil organic matter, as seen in benzoic acid derivatives .
Q. What in vitro assays evaluate its biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
